molecular formula C48H74N10O11 B12778531 Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val CAS No. 318272-58-1

Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val

Cat. No.: B12778531
CAS No.: 318272-58-1
M. Wt: 967.2 g/mol
InChI Key: LDXWMWIGAKKAQU-XSFLNMFGSA-N
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Description

Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is a synthetic nonapeptide (9-amino-acid sequence) with the structure: K-V-F-G-S-L-A-F-V (using single-letter codes). The absence of direct functional data in the evidence necessitates comparisons with structurally or functionally related peptides.

Properties

CAS No.

318272-58-1

Molecular Formula

C48H74N10O11

Molecular Weight

967.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C48H74N10O11/c1-27(2)22-34(44(64)52-30(7)41(61)54-36(24-32-18-12-9-13-19-32)45(65)58-40(29(5)6)48(68)69)55-46(66)37(26-59)53-38(60)25-51-43(63)35(23-31-16-10-8-11-17-31)56-47(67)39(28(3)4)57-42(62)33(50)20-14-15-21-49/h8-13,16-19,27-30,33-37,39-40,59H,14-15,20-26,49-50H2,1-7H3,(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,55,66)(H,56,67)(H,57,62)(H,58,65)(H,68,69)/t30-,33-,34-,35-,36-,37-,39-,40-/m0/s1

InChI Key

LDXWMWIGAKKAQU-XSFLNMFGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val can undergo various chemical reactions, including:

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving the side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of cystine, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability.

Biology

In biology, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides have therapeutic potential and are used in the development of peptide-based drugs . They can act as hormones, enzyme inhibitors, or antimicrobial agents.

Industry

In the industrial sector, peptides are used in the production of biomaterials and as components in cosmetic formulations .

Mechanism of Action

The mechanism of action of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger a cascade of cellular events, leading to various biological effects. The specific pathways involved depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Length Key Residues Function Source
This compound 9 K, V, F, G, S, L, A, F Hypothetical (structural motifs) N/A
Leu-Val-Phe-Phe-Ala 5 L, V, F Commercial (no known function)
Dogfish ACTH 39 V, S, F, E Hormonal (corticosteroidogenesis)
Fc-Lys-Leu-Val-OCH3 3 K, L, V Electrochemical probe
β-Amyloid (1-42 fragment) 42 V, F, A, G Pathological aggregation

Table 2: Impact of Key Residues

Residue Role in this compound Comparative Example
Val Hydrophobic stabilization MnSOD Val alleles reduce activity
Leu Structural rigidity Leu in Fc-conjugates aids stability
Phe Aromatic stacking Phe in β-Amyloid drives aggregation

Research Findings and Implications

  • Redox Sensitivity : Val/Leu polymorphisms in MnSOD and FVIII highlight the importance of these residues in oxidative pathways, which could extend to this peptide .

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